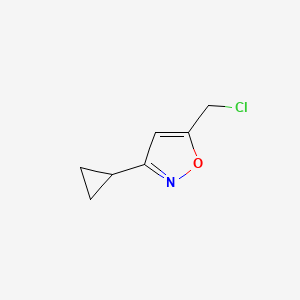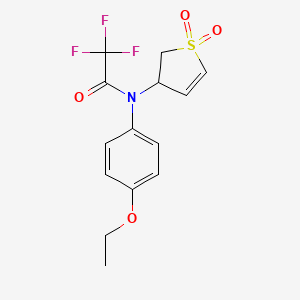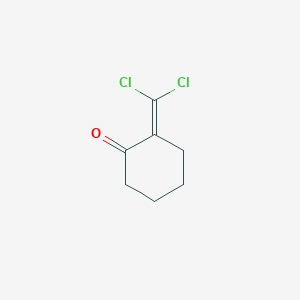
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis
5-(Chloromethyl)furfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .Physical and Chemical Properties Analysis
5-(Chloromethyl)furfural is a colourless liquid . More specific physical and chemical properties were not found in the sources.Scientific Research Applications
Synthesis and Chemical Properties
"5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole" is utilized in the synthesis of various novel chemical compounds. Clerici, Gelmi, and Pocar (1999) developed a method for the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids from 4-sulfanylmethylene-5(4H)-oxazolones, starting from 4-(chloromethylene)oxazolone. This process involves cyclopropanation and subsequent reactions to produce compounds with potential bioactive properties (Clerici, Gelmi, & Pocar, 1999).
Antimicrobial Activity
Compounds derived from "this compound" have shown antimicrobial activities. Flores et al. (2013) synthesized a series of 5-trichloromethylisoxazoles demonstrating antibacterial and antifungal activities against various microorganisms, suggesting the potential for these compounds to be developed into new antimicrobial agents (Flores, Piovesan, Souto, Pereira, Martins, Balliano, & da Silva, 2013).
Heterocyclic Compound Synthesis
The versatility of "this compound" in synthesizing heterocyclic compounds is notable. Patil and Luzzio (2016) described the use of 2-(halomethyl)-4,5-diaryloxazoles for synthetic elaboration, leading to a variety of functionalized oxazoles. This research highlights the role of chloromethyl derivatives in facilitating diverse chemical transformations (Patil & Luzzio, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets
Biochemical Pathways
It’s plausible that the compound could affect various pathways depending on its biological targets . The downstream effects would also depend on the specific pathways affected.
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body
Result of Action
The molecular and cellular effects of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole interacts with various enzymes, proteins, and other biomolecules. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVMHFYHRWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)
![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2874451.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)
